Superior Endometrial Histological Tolerance vs. 19-Nortestosterone Derivatives
Ovosiston (3 mg chlormadinone acetate, 0.1 mg mestranol) induces significantly smaller histological alterations in the endometrial cycle compared to preparations containing 19-nortestosterone acetate or its derivatives [1]. This finding is based on a direct comparative histological assessment of endometrial tissue obtained from women during the first or second treatment cycle, establishing a clear tissue-level differentiation in progestin-mediated endometrial transformation [1].
| Evidence Dimension | Endometrial histological change magnitude |
|---|---|
| Target Compound Data | Smaller histological changes |
| Comparator Or Baseline | Preparations containing 19-nortestosterone acetate or its derivatives |
| Quantified Difference | Qualitatively assessed as smaller histological changes (no p-value provided) |
| Conditions | Endometrial tissue obtained by curettage or hysterectomy from 100 women with normal regular menstrual cycles during the 1st or 2nd treatment cycle |
Why This Matters
Reduced endometrial disruption may translate to lower incidence of breakthrough bleeding and improved cycle control, a key procurement consideration for formulations intended for long-term contraceptive use.
- [1] Böhm W, Möbius W, Müller W. [Endometrium in "contraception cycle" under Ovosiston]. Zentralbl Gynakol. 1969 Oct 25;91(43):1412-8. German. PMID: 4100318. View Source
